tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate

renin inhibition aspartyl protease hypertension

tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate (CAS 641634-60-8) is a chiral, non-racemic pyrrolidine derivative featuring a Boc-protected nitrogen, a hydroxymethyl group at the 3-position, and an isobutyl substituent at the 4-position. The compound belongs to the class of trans-3,4-disubstituted pyrrolidines, which have been established as privileged scaffolds for direct renin inhibitors by Novartis researchers.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
Cat. No. B11761967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C
InChIInChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m1/s1
InChIKeyRPSYBBIRMPMWAM-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline and Procurement Context for tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate


tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate (CAS 641634-60-8) is a chiral, non-racemic pyrrolidine derivative featuring a Boc-protected nitrogen, a hydroxymethyl group at the 3-position, and an isobutyl substituent at the 4-position . The compound belongs to the class of trans-3,4-disubstituted pyrrolidines, which have been established as privileged scaffolds for direct renin inhibitors by Novartis researchers [1]. Its (3S,4S) absolute configuration is of paramount importance, as this enantiomer has been demonstrated to be the more potent stereoisomer for inhibition of human aspartyl protease renin compared to the corresponding (3R,4R) enantiomer [1]. The compound is commercially available from specialty chemical suppliers, typically at purities of 95% to 98%, and is utilized primarily as a synthetic intermediate in medicinal chemistry programs targeting the renin–angiotensin–aldosterone system (RAAS) .

Why Generic Substitution Fails for tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate


Generic substitution is precluded because the (3S,4S) absolute configuration is a structural determinant of biological activity in the downstream renin inhibitor pharmacophore. Crystallographic analysis of the recombinant human renin active site has revealed that the (3S,4S)-configured trans-pyrrolidine core adopts an extended binding conformation spanning the nonprime and S1' pockets, an orientation that the (3R,4R) enantiomer cannot replicate [1]. The hydroxymethyl and isobutyl substituents are not passive spectators but contribute to both binding interactions and the conformational pre-organization of the pyrrolidine ring [1]. Consequently, any inversion of stereochemistry at the 3- or 4-position, or substitution of the isobutyl group with a non-isosteric alkyl chain, alters the spatial orientation of functional groups and is predicted to degrade inhibitory potency [1].

Quantitative Evidence Guide for Differentiating tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate from Analogs


Enantiomer-Dependent Renin Inhibition: (3S,4S) vs (3R,4R) Binding Affinity

The (3S,4S) enantiomer is explicitly identified as the more potent renin inhibitor relative to its (3R,4R) counterpart, with X-ray crystallography confirming the binding mode in the rh-renin active site [1]. The corresponding (3R,4R)-configured pyrrolidine was reported as either inactive or significantly less active as a renin inhibitor [1]. This stereochemical dependence on potency is directly relevant to procurement of the chiral building block, as the (3S,4S)-Boc intermediate preserves the stereochemistry required for active pharmaceutical ingredient (API) synthesis.

renin inhibition aspartyl protease hypertension stereochemistry activity relationship

Diastereoselectivity: trans-(3S,4S) vs cis-(3S,4R) Pyrrolidine Scaffolds for Renin Binding

The trans-3,4-disubstituted pyrrolidine scaffold is a prerequisite for productive renin inhibition; the trans configuration enables the extended binding conformation across the nonprime and S1' subsites, whereas cis-configured diastereomers orient substituents in a geometry incompatible with dual-site occupancy [1]. The target compound's (3S,4S)-trans stereochemistry is therefore critical for accessing the active binding mode [1]. The corresponding cis diastereomer (3S,4R) is not reported to exhibit comparable renin inhibitory activity [1].

diastereoselectivity renin inhibitor pyrrolidine scaffold binding mode

Conformational Pre-Organization of the (3S,4S)-Pyrrolidine Core for Renin Active Site Recognition

X-ray crystallographic analysis of (3S,4S)-6a bound to renin (PDB 4GJ5) reveals that the pyrrolidine ring adopts a specific envelope conformation that positions the 3-hydroxymethyl and 4-isobutyl substituents for optimal interactions with the nonprime and S1' pockets of the enzyme [1]. This conformational ensemble is stereochemistry-dependent; the (3R,4R) enantiomer cannot adopt the same binding-competent orientation, resulting in loss of key hydrogen bond and hydrophobic contacts [1]. The Boc protecting group in the target compound does not interfere with the inherent conformational bias of the pyrrolidine ring [2].

conformational analysis pyrrolidine ring renin pocket structure-based design

Boc-Protecting Group Orthogonality and Synthetic Utility vs Alternative N-Protection Strategies

The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and enables orthogonal deprotection under mild acidic conditions (TFA in DCM) that are compatible with a wide range of functional groups commonly encountered in renin inhibitor elaboration, including esters, amides, and alkyl ethers [1]. Alternative N-protecting groups such as Cbz require hydrogenolysis conditions that may be incompatible with certain functional groups; Fmoc requires basic conditions that may promote epimerization at the chiral 3- and 4-positions [1]. The Boc group is therefore preferred for maintaining chiral integrity during subsequent synthetic transformations [1].

protecting group strategy Boc Cbz peptidomimetic synthesis solid-phase synthesis

Commercially Available Enantiomeric Purity of (3S,4S) vs (3R,4R) Building Blocks

Commercial vendors report purities of 95% to 98% for the (3S,4S) enantiomer (CAS 641634-60-8) and 97% for the (3R,4R) enantiomer (CAS 641634-67-5) . Both enantiomers are available as individual, non-racemic products, which is essential for applications where the opposite enantiomer constitutes a chiral impurity. Procurement of the individual enantiomer, rather than a racemate, eliminates the need for costly chiral preparative separation and ensures batch-to-batch consistency .

enantiomeric excess chiral purity vendor comparison quality control

Optimal Application Domains for tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate


Synthesis of (3S,4S)-Configured Direct Renin Inhibitors for Antihypertensive Drug Discovery

The compound is the chiral synthon of choice for constructing the pyrrolidine core of direct renin inhibitors (DRIs) bearing the (3S,4S)-trans configuration. As demonstrated by the Novartis DRI program, the hydroxymethyl and isobutyl substituents on the pyrrolidine ring are critical for spanning the nonprime and S1' subsites of the renin active site and for achieving oral antihypertensive efficacy in the double-transgenic rat model [1]. The Boc protecting group enables sequential functionalization of the pyrrolidine nitrogen for elaboration of the P3–P1 pharmacophore that extends toward the S3sp cavity [1]. A typical workflow involves Boc deprotection, N-alkylation or N-acylation, and installation of the P1' substituent via the hydroxymethyl handle [1][2].

Stereochemical Probe for Structure–Activity Relationship (SAR) Studies on Renin Inhibitors

Because the (3S,4S) and (3R,4R) enantiomers exhibit divergent renin inhibitory potencies [1], procurement of the individual (3S,4S) enantiomer enables rigorous SAR studies that deconvolute stereochemical contributions to binding affinity. The (3S,4S) compound serves as the active pharmacophore template, while the corresponding (3R,4R) enantiomer serves as a negative control to validate target engagement specificity. This comparator approach has been integral to the structure-guided optimization of the trans-3,4-disubstituted pyrrolidine class from weakly active screening hits to orally bioavailable clinical candidates [1].

Peptidomimetic and Conformational Constraint Studies in Bioorganic Chemistry

The (3S,4S)-trans-pyrrolidine scaffold imparts conformational rigidity that mimics proline residues in peptides and peptidomimetics [2]. The Boc-protected intermediate enables incorporation of the constrained pyrrolidine core into peptide chains via standard solid-phase or solution-phase peptide synthesis methods following deprotection. The 3-hydroxymethyl and 4-isobutyl substituents project functional groups into defined spatial orientations, making this compound a valuable building block for probing conformational effects on peptide backbone geometry, amide bond rotamer equilibria, and β-turn stabilization [2].

Intermediate for Factor D and Complement Pathway Modulator Synthesis

Beyond renin inhibition, (3S,4S)-configured pyrrolidine derivatives have been claimed as complement pathway modulators, particularly as Factor D inhibitors, in patent literature with inventors overlapping the Novartis DRI program [1]. The same stereochemical scaffold that enables renin active site binding is transferable to other aspartyl protease targets, including Factor D [1]. The Boc-protected pyrrolidine intermediate provides a convergent synthetic entry point for exploring this target class while maintaining the critical (3S,4S) stereochemistry required for biological activity [1].

Quote Request

Request a Quote for tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.